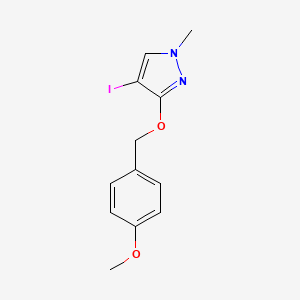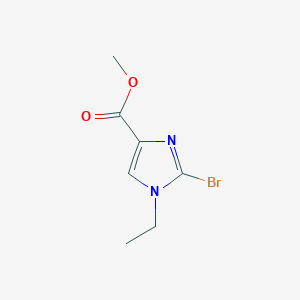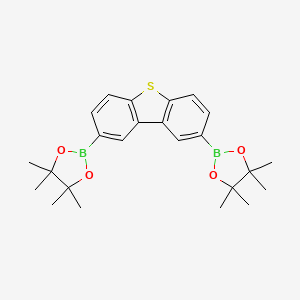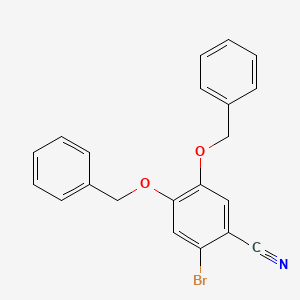
3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the third position and a hydroxy-methyl-propyl group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of fluorobenzene with an appropriate acyl chloride, followed by hydrolysis and subsequent functional group transformations to introduce the hydroxy-methyl-propyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Fluoro-4-(2-oxo-2-methyl-propyl)benzoic acid.
Reduction: 3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzyl alcohol.
Substitution: 3-Amino-4-(2-hydroxy-2-methyl-propyl)benzoic acid.
Applications De Recherche Scientifique
3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy-methyl-propyl group can form hydrogen bonds with target proteins, influencing their activity and function. The carboxylic acid group may also participate in ionic interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the hydroxy-methyl-propyl group.
4-Fluoro-3-hydroxybenzoic acid: Similar structure but with different positioning of the fluorine and hydroxy groups.
2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of the hydroxy-methyl-propyl group.
Uniqueness
3-Fluoro-4-(2-hydroxy-2-methyl-propyl
Propriétés
Formule moléculaire |
C11H13FO3 |
|---|---|
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
3-fluoro-4-(2-hydroxy-2-methylpropyl)benzoic acid |
InChI |
InChI=1S/C11H13FO3/c1-11(2,15)6-8-4-3-7(10(13)14)5-9(8)12/h3-5,15H,6H2,1-2H3,(H,13,14) |
Clé InChI |
LSLBDTXZCRRPSS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=C(C=C(C=C1)C(=O)O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


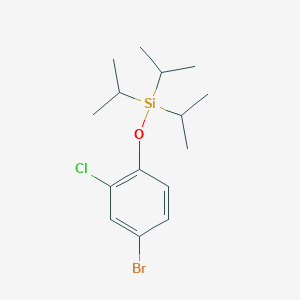
![5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13977845.png)

